Pyroglutamil-3-metilhistidil-prolinamida

Descripción general

Descripción

Pyroglutamyl-3-methylhistidyl-prolinamide, also known as thyrotropin-releasing hormone (TRH), is a neuropeptide that plays a crucial role in regulating the hypothalamic-pituitary-thyroid (HPT) axis. TRH was first discovered in 1969 by Roger Guillemin and Andrew Schally, who won the Nobel Prize in Physiology or Medicine for their discovery. Since then, TRH has been extensively studied for its various physiological and biochemical effects.

Aplicaciones Científicas De Investigación

Formulación Antidepresiva del Sistema Nervioso Central (SNC)

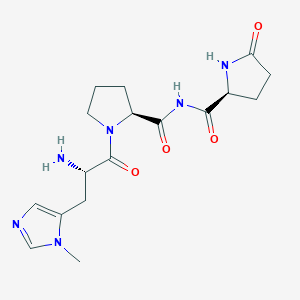

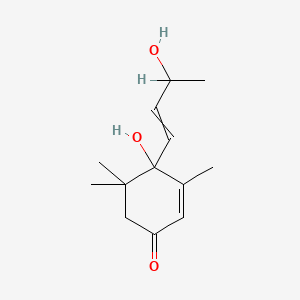

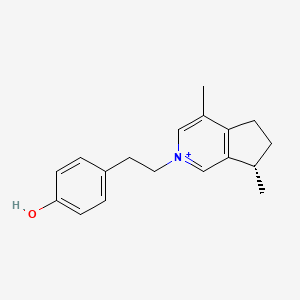

3-Mehis-trh: se ha explorado como un posible agente antidepresivo, particularmente para la administración a través de la vía nasal. El compuesto se formuló en nanopartículas utilizando un polímero biodegradable, poli (anhídrido sebácico), que es fácilmente absorbido por los nervios olfatorio y trigémino. Esta formulación permite la liberación a corto plazo del fármaco en la región olfatoria, lo cual es beneficioso para las aplicaciones del SNC {svg_1}.

Liberación de Prolactina y Tirotropina

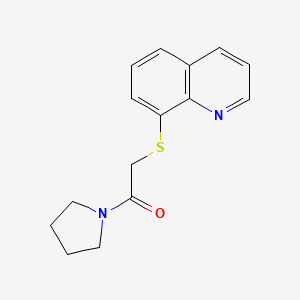

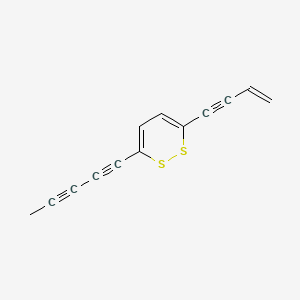

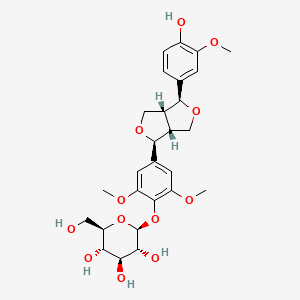

Los estudios han demostrado que la 3-Mehis-trh sintética estimula la secreción de prolactina y tirotropina. Las respuestas son más pronunciadas en mujeres y pacientes hipotiroideos, lo que indica una aplicación específica de género y condición de este compuesto en endocrinología {svg_2}.

Clasificación de Péptidos y Metabolómica

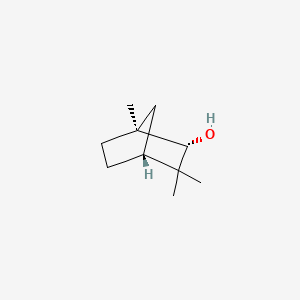

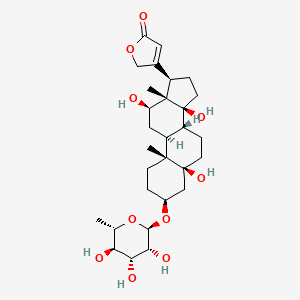

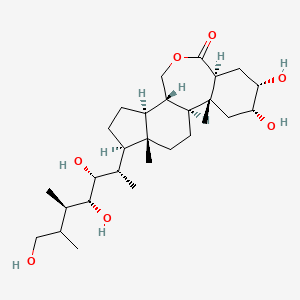

Como péptido, la 3-Mehis-trh pertenece a la categoría de compuestos orgánicos conocidos como péptidos. Su estructura y función se pueden estudiar dentro del campo de la metabolómica para comprender su papel en las vías metabólicas y las posibles implicaciones para las enfermedades {svg_3}.

Manipulación Genética

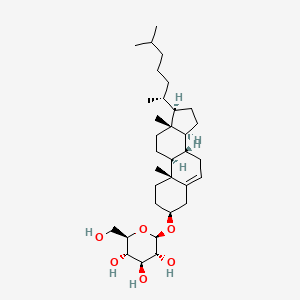

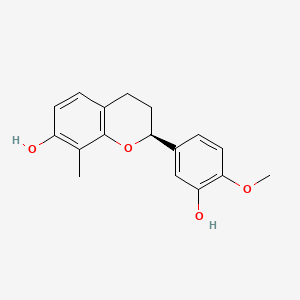

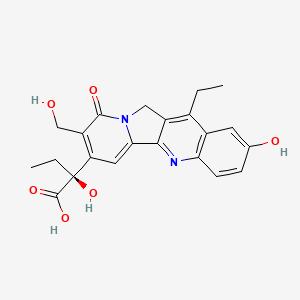

Si bien no está directamente relacionado con la 3-Mehis-trh, el estudio de los plásmidos y sus tamaños de preparación es crucial en la manipulación genética. Los plásmidos se utilizan para clonar, transferir y manipular genes, lo que es una técnica fundamental en la ingeniería genética y la investigación biotecnológica {svg_4}.

Educación en Investigación Científica

Las aplicaciones del compuesto se extienden a programas educativos, como la Maestría en Investigación Científica, donde los estudiantes pueden participar en proyectos de investigación que involucran la 3-Mehis-trh. Esto podría abarcar diversas concentraciones, incluyendo la investigación química, que se relacionaría directamente con el estudio de este compuesto {svg_5}.

Mecanismo De Acción

Target of Action

Pyroglutamyl-3-methylhistidyl-prolinamide, also known as 3-Mehis-trh, primarily targets the thyrotropin-releasing hormone receptor (TRHR) . TRHR is a class A G protein-coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-thyroid (HPT) axis .

Mode of Action

Upon binding to TRHR, 3-Mehis-trh activates the receptor, leading to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular Ca2+ ions . This interaction results in the stimulation of the release of thyroid-stimulating hormone (TSH, also known as thyrotropin) and prolactin from the anterior lobe of the hypophysis .

Biochemical Pathways

The activation of TRHR by 3-Mehis-trh affects the HPT axis, a critical neuroendocrine system that regulates energy metabolism, growth, and development . The downstream effects include the release of TSH and prolactin, which have various roles in the body, including the regulation of thyroid function and lactation, respectively .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacological properties are influenced by its chemical structure and the environment in which it is administered .

Result of Action

The activation of TRHR by 3-Mehis-trh leads to a cascade of biochemical events, resulting in the release of TSH and prolactin . These hormones have various effects at the molecular and cellular levels, influencing processes such as thyroid function, lactation, and neuroprotection .

Action Environment

The action, efficacy, and stability of 3-Mehis-trh can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules, pH levels, and temperature

Análisis Bioquímico

Biochemical Properties

Pyroglutamyl-3-methylhistidyl-prolinamide plays a crucial role in biochemical reactions, particularly in the hypothalamic-pituitary-thyroid (HPT) axis. It interacts with the thyrotropin-releasing hormone receptor (TRHR), a class A G protein-coupled receptor (GPCR). Upon binding to TRHR, Pyroglutamyl-3-methylhistidyl-prolinamide activates the receptor, leading to the coupling of Gαq/G11 proteins and the subsequent production of inositol-1,4,5-triphosphate (IP3) and the release of intracellular calcium ions . This interaction is essential for the stimulation of thyroid-stimulating hormone (TSH) and prolactin release from the anterior pituitary gland .

Cellular Effects

Pyroglutamyl-3-methylhistidyl-prolinamide exerts various effects on different cell types and cellular processes. In neuronal cells, it functions as a neurotransmitter or neuromodulator, exhibiting antidepressant activity, arousal, analeptic, and neuroprotective effects . It influences cell signaling pathways by activating TRHR, leading to changes in gene expression and cellular metabolism. Additionally, Pyroglutamyl-3-methylhistidyl-prolinamide has been shown to affect cardiovascular and gastrointestinal autonomic functions .

Molecular Mechanism

The molecular mechanism of Pyroglutamyl-3-methylhistidyl-prolinamide involves its binding to TRHR, which triggers a cascade of intracellular events. The binding of Pyroglutamyl-3-methylhistidyl-prolinamide to TRHR leads to the activation of Gαq/G11 proteins, resulting in the production of IP3 and the release of calcium ions from intracellular stores . This increase in intracellular calcium levels activates various downstream signaling pathways, ultimately leading to changes in gene expression and cellular function. Additionally, Pyroglutamyl-3-methylhistidyl-prolinamide may exhibit enzyme inhibition or activation, further modulating its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyroglutamyl-3-methylhistidyl-prolinamide have been observed to change over time. The compound exhibits improved stability compared to its parent molecule, TRH, which has a short half-life . Studies have shown that Pyroglutamyl-3-methylhistidyl-prolinamide maintains its activity for a longer duration, making it more suitable for in vitro and in vivo experiments. Long-term effects on cellular function have also been observed, with sustained activation of TRHR leading to prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Pyroglutamyl-3-methylhistidyl-prolinamide vary with different dosages in animal models. At lower doses, the compound effectively stimulates the release of TSH and prolactin without causing significant adverse effects . At higher doses, Pyroglutamyl-3-methylhistidyl-prolinamide may exhibit toxic effects, including overstimulation of the HPT axis and potential disruption of normal physiological functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Pyroglutamyl-3-methylhistidyl-prolinamide is involved in several metabolic pathways, primarily related to its role as a TRH analogue. It interacts with enzymes and cofactors involved in the synthesis and degradation of TRH and its analogues . The compound’s metabolic pathways include its conversion to active metabolites that retain its biological activity, as well as its degradation into inactive forms that are eventually excreted from the body . These metabolic processes influence the compound’s overall efficacy and duration of action.

Transport and Distribution

Within cells and tissues, Pyroglutamyl-3-methylhistidyl-prolinamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its hydrophilic nature, which affects its ability to penetrate cell membranes and reach intracellular targets. Additionally, Pyroglutamyl-3-methylhistidyl-prolinamide may accumulate in specific tissues or compartments, depending on its binding affinity and transport dynamics.

Subcellular Localization

Pyroglutamyl-3-methylhistidyl-prolinamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that Pyroglutamyl-3-methylhistidyl-prolinamide reaches its intended sites of action, where it can effectively interact with TRHR and other biomolecules . The subcellular localization of Pyroglutamyl-3-methylhistidyl-prolinamide is crucial for its ability to modulate cellular processes and exert its biochemical effects.

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVFOJJOXRGOK-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955908 | |

| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34367-54-9 | |

| Record name | Thyrotropin-releasing hormone, 3-Me- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)

![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)

![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)